

2-Bromo-4-methylbenzoic Acid: A Versatile Precursor for Pharmaceutical Intermediates

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Compound of Interest

Compound Name: 2-Bromo-4-methylbenzoic acid

Cat. No.: B106845

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-methylbenzoic acid is a valuable and versatile building block in organic synthesis, particularly for the preparation of a wide range of pharmaceutical intermediates. Its chemical structure, featuring a carboxylic acid group, a bromine atom, and a methyl group on an aromatic ring, offers multiple reactive sites for functionalization. This allows for its incorporation into complex molecular architectures, making it a key starting material in the synthesis of various active pharmaceutical ingredients (APIs).

The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of carbon-carbon bonds. The carboxylic acid group can be readily converted into esters, amides, and other derivatives, while the methyl group can also be functionalized. These reactive handles make **2-bromo-4-methylbenzoic acid** a strategic precursor for the synthesis of a diverse array of compounds, including inhibitors of enzymes like glycogen synthase kinase-3 β (GSK-3 β) and precursors to complex heterocyclic systems such as isoindolinones.^{[1][2]}

This document provides detailed application notes and experimental protocols for the use of **2-bromo-4-methylbenzoic acid** in the synthesis of key pharmaceutical intermediates.

Data Presentation

Table 1: Synthesis of Methyl 2-bromo-4-methylbenzoate

Starting Material	Reagents	Solvent	Reaction Conditions	Product	Yield	Purity	Reference
2-Bromo-4-methylbenzoic acid	Methanol, Sulfuric acid (catalytic)	Methanol	Reflux	Methyl 2-bromo-4-methylbenzoate	High	High	

Table 2: Synthesis of 2-bromo-4-(methylsulfonyl)benzoic acid

Starting Material	Reagents	Solvent	Reaction Conditions	Product	Yield	Purity	Reference
2-bromo-4-(chlorosulfonyl)benzoyl chloride	Sodium sulfite, Sodium bicarbonate, Chloroacetic acid, Sodium hydroxide	Water	75°C, then reflux for 16 hours	2-bromo-4-(methylsulfonyl)benzoic acid	46%	Not specified	[3]

Experimental Protocols

Protocol 1: Esterification of 2-Bromo-4-methylbenzoic Acid

This protocol describes the synthesis of methyl 2-bromo-4-methylbenzoate, a key intermediate for subsequent cross-coupling reactions.

Materials:

- **2-Bromo-4-methylbenzoic acid**
- Anhydrous methanol
- Concentrated sulfuric acid
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- To a solution of **2-bromo-4-methylbenzoic acid** in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid.
- Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, allow the mixture to cool to room temperature.
- Concentrate the mixture under reduced pressure to remove excess methanol.
- Partition the residue between water and ethyl acetate.

- Separate the organic layer and wash it with saturated sodium bicarbonate solution.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-bromo-4-methylbenzoate.

Protocol 2: Suzuki-Miyaura Cross-Coupling of Methyl 2-bromo-4-methylbenzoate

This general protocol outlines the palladium-catalyzed Suzuki-Miyaura coupling of methyl 2-bromo-4-methylbenzoate with an arylboronic acid to form a biaryl compound, a common scaffold in pharmaceutical agents.^[4]

Materials:

- Methyl 2-bromo-4-methylbenzoate (1.0 equiv)
- Arylboronic acid (1.1–1.5 equiv)
- Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)
- Base (e.g., K₂CO₃, 2.0–3.0 equiv)
- Anhydrous and degassed solvent (e.g., 1,4-dioxane/water)
- Inert gas (Argon or Nitrogen)
- Schlenk flask or reaction vial
- Standard laboratory glassware for inert atmosphere reactions

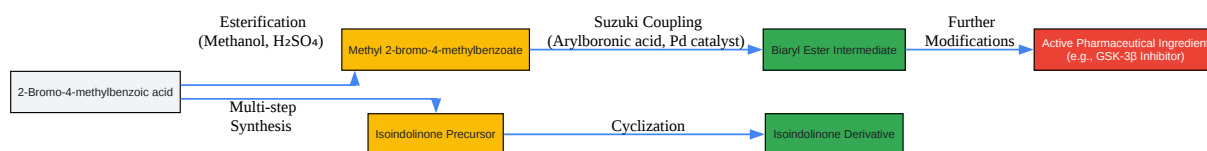
Procedure:

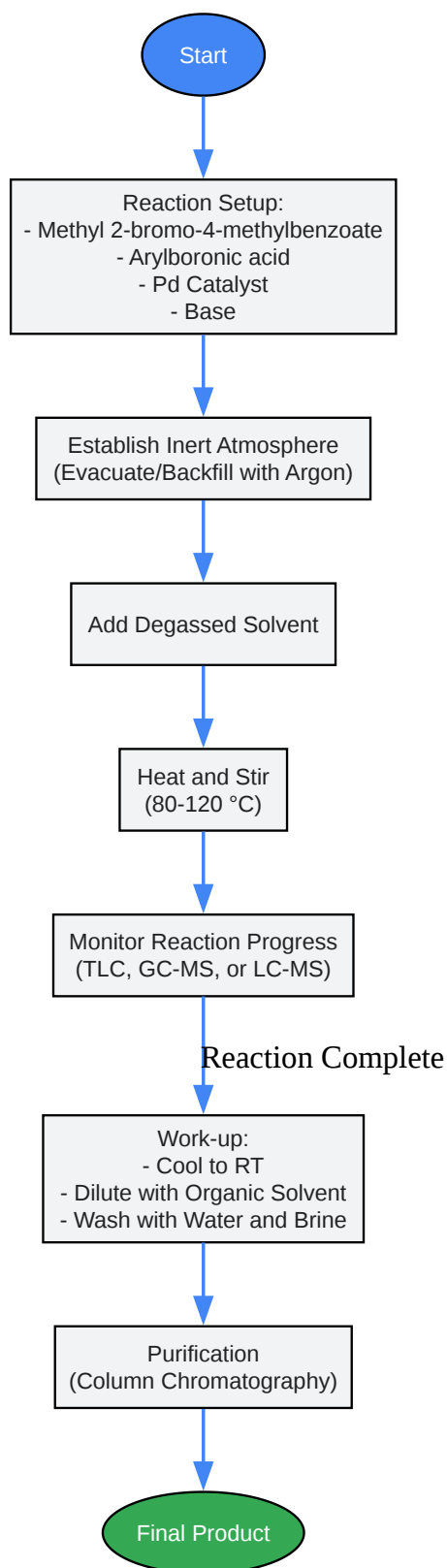
- To a dry Schlenk flask, add methyl 2-bromo-4-methylbenzoate, the arylboronic acid, the base, and the palladium catalyst.
- Seal the flask, and evacuate and backfill with an inert gas three times.
- Add the degassed solvent via syringe.

- Heat the reaction mixture to 80-120 °C with vigorous stirring.
- Monitor the reaction progress by TLC, GC-MS, or LC-MS.
- Once the reaction is complete, cool the mixture to room temperature.
- Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

Visualizations

Synthetic Pathway for Pharmaceutical Intermediates





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